Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a furan ring, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of furan-2-carboxylic acid with pyrrolidine in the presence of a coupling agent to form the intermediate 1-(furan-2-carbonyl)pyrrolidine. This intermediate is then reacted with methyl thioacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The thioester group can undergo nucleophilic substitution reactions to form different thioester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Methyl 2-((1-(furan-2-carbonyl)pyrrolidin-3
Properties
IUPAC Name |
methyl 2-[1-(furan-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEFDVAAUKMZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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